molecular formula C13H15NO2 B1267916 (2,4,7-trimethyl-1H-indol-3-yl)acetic acid CAS No. 5435-43-8

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid

Cat. No.: B1267916
CAS No.: 5435-43-8
M. Wt: 217.26 g/mol
InChI Key: FOYXJMABOXFXKS-UHFFFAOYSA-N
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Description

(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid is an organic compound with the molecular formula C13H15NO2. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. This compound is characterized by the presence of an indole ring substituted with three methyl groups at positions 2, 4, and 7, and an acetic acid moiety at position 3.

Biochemical Analysis

Biochemical Properties

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to interact with enzymes such as indole-3-acetic acid methyltransferase (IAMT), which modulates indole-3-acetic acid homeostasis in plant tissues through methylation . These interactions are essential for maintaining the balance of indole-3-acetic acid and other related compounds in biological systems.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to play a significant role in the regulation of cell growth, differentiation, and apoptosis . The compound’s impact on cell signaling pathways and gene expression is crucial for maintaining cellular homeostasis and responding to environmental stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of their activity. For example, indole derivatives can inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux . Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to changes in their biological activity . Long-term exposure to the compound may result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives are known to participate in the tryptophan degradation pathway, leading to the production of indole-3-acetic acid and other related compounds . These metabolic pathways are essential for maintaining cellular homeostasis and responding to environmental changes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for ensuring the compound’s proper function and regulation within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Methylation: The indole ring is then methylated at positions 2, 4, and 7 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety at position 3 of the indole ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated indole derivatives, nitro-indole derivatives.

Scientific Research Applications

(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in cell elongation and division.

    (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid: Similar in structure but with different methylation pattern, leading to distinct biological activities.

    Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid but with a longer side chain.

The uniqueness of this compound lies in its specific methylation pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYXJMABOXFXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281375
Record name (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-43-8
Record name NSC21434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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